CD532 hydrochloride

Description

CD532 hydrochloride is a potent, small-molecule inhibitor of Aurora A kinase (AURKA) with a dual mechanism of action:

Propriétés

IUPAC Name |

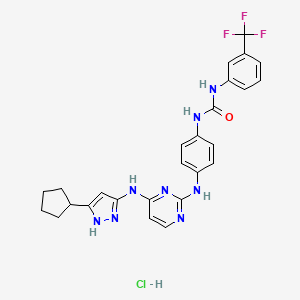

1-[4-[[4-[(5-cyclopentyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]-3-[3-(trifluoromethyl)phenyl]urea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F3N8O.ClH/c27-26(28,29)17-6-3-7-20(14-17)33-25(38)32-19-10-8-18(9-11-19)31-24-30-13-12-22(35-24)34-23-15-21(36-37-23)16-4-1-2-5-16;/h3,6-16H,1-2,4-5H2,(H2,32,33,38)(H3,30,31,34,35,36,37);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMDMVHTFBVJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClF3N8O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de CD532 (chlorhydrate) implique plusieurs étapes, généralement en commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse exacte peut varier, mais elle comprend généralement :

Formation de la structure de base : Cette étape implique la construction du squelette moléculaire de base de CD532.

Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits dans la structure de base par des réactions telles que l'alkylation, l'acylation et l'halogénation.

Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie afin d'obtenir la pureté souhaitée.

Méthodes de production industrielle

Dans un environnement industriel, la production de CD532 (chlorhydrate) impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de méthodes de purification robustes. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité et la cohérence de la production à grande échelle.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

CD532 (chlorhydrate) a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la kinase Aurora A et ses effets sur les processus cellulaires.

Biologie : Employé dans la recherche en biologie cellulaire pour étudier le rôle de la kinase Aurora A dans la division cellulaire et ses implications dans le cancer.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des cancers qui surexpriment MYCN, tels que le neuroblastome et le médulloblastome

Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques ciblant la kinase Aurora A.

Mécanisme d'action

CD532 (chlorhydrate) exerce ses effets en interagissant directement avec la kinase Aurora A, en inhibant son activité. Cette inhibition conduit à la perturbation de la division cellulaire et à la promotion de la dégradation de la protéine MYCN. Le composé induit un changement conformationnel dans la kinase Aurora A, qui est crucial pour son action inhibitrice.

Applications De Recherche Scientifique

Pharmacodynamics

The compound has demonstrated significant potency with an IC50 of approximately 45 nM against Aurora A kinase, making it one of the more effective inhibitors in this class . The ability to downregulate MYCN levels further enhances its therapeutic potential.

Scientific Research Applications

CD532 is utilized across several domains within scientific research:

Cancer Research

- Targeting MYCN-Amplified Cancers : CD532 has been extensively studied for its effects on neuroblastoma and other cancers with MYCN amplification. It has shown efficacy in reducing tumor growth in xenograft models .

- Cell Cycle Studies : Researchers use CD532 to investigate the role of Aurora A in cell cycle regulation, particularly its impact on S-phase entry and overall cell viability .

Cell Biology

- Mechanistic Studies : The compound serves as a tool to dissect the molecular pathways involving Aurora A and MYCN, helping elucidate their roles in cellular processes such as division and apoptosis .

Drug Development

- Therapeutic Agent Exploration : CD532 is being explored as a potential therapeutic agent for treating cancers characterized by high MYCN levels. Its unique mechanism offers a promising avenue for developing targeted therapies .

Comparison with Other Kinase Inhibitors

A comparative analysis with other Aurora A inhibitors highlights CD532's unique properties:

| Compound | IC50 (nM) | Mechanism | MYCN Degradation |

|---|---|---|---|

| CD532 | 45 | Selective Aurora A inhibition | Yes |

| MLN8237 | 1.2 | Selective Aurora A inhibition | No |

| VX-680 | 0.6 | Broad-spectrum (A/B/C) inhibition | No |

| Alisertib | Not specified | Selective Aurora A inhibition | No |

This table illustrates that while other inhibitors may have lower IC50 values, they lack the dual mechanism of action that makes CD532 particularly valuable for targeting MYCN-driven tumors.

Case Studies

Several studies have documented the efficacy of CD532 in preclinical settings:

Case Study 1: Neuroblastoma Xenograft Model

- Objective : To assess the tumor growth inhibition by CD532.

- Method : Mice were implanted with MYCN-amplified neuroblastoma cells and treated with varying doses of CD532.

- Results : Significant tumor regression was observed with over 80% reduction in tumor volume compared to controls .

Case Study 2: Cell Line Studies

Mécanisme D'action

CD532 (hydrochloride) exerts its effects by directly interacting with Aurora A kinase, inhibiting its activity. This inhibition leads to the disruption of cell division and the promotion of MYCN protein degradation. The compound induces a conformational change in the Aurora A kinase, which is crucial for its inhibitory action .

Comparaison Avec Des Composés Similaires

Key Properties

Preclinical Efficacy

- In Vitro : EC50 = 223 nM in SK-N-BE(2) neuroblastoma cells; induces G1/S phase arrest .

- In Vivo: Reduces tumor growth by 60% in MYCN-amplified xenograft models at 25 mg/kg .

Comparison with Similar Aurora Kinase Inhibitors

Selectivity and Potency

Mechanism of Action

Pharmacokinetics

- This compound : Plasma half-life = 1.5 hours in mice; AUC₀–₂₄ = 27 μM·h .

- Barasertib : Longer half-life (~10 hours) due to prodrug metabolism .

Advantages and Limitations of this compound

Advantages

Activité Biologique

CD532 (hydrochloride) is a potent inhibitor of Aurora A kinase, a critical regulator of cell division and a target for cancer therapy. This compound has garnered attention due to its dual mechanism of action: inhibiting Aurora A activity and promoting the degradation of the MYCN oncoprotein, which is often overexpressed in various malignancies, particularly neuroblastoma.

CD532 functions primarily by inducing an allosteric conformational change in Aurora A kinase. This change stabilizes the kinase in an inactive state, disrupting its interaction with MYCN. The binding of CD532 involves two key components:

- Aminopyrazole-Pyrimidine : Acts as a competitive inhibitor at the ATP-binding site.

- 3-Trifluoromethyl-Biphenyl Urea : Disrupts the protein-protein interaction (PPI) between Aurora A and MYCN, leading to enhanced proteasomal degradation of MYCN.

The potency of CD532 has been quantified with an IC50 value of approximately 45 nM , indicating its effectiveness in inhibiting Aurora A kinase activity in vitro .

Biological Activity Summary

| Activity | Description |

|---|---|

| Aurora A Inhibition | Potent inhibition with IC50 = 45 nM. |

| MYCN Degradation | Promotes loss of MYCN protein levels in a dose-dependent manner. |

| Cell Cycle Effects | Induces S-phase loss and G2/M arrest in neuroblastoma cells. |

| Cytotoxicity | Exhibits cytotoxic effects in MYCN-amplified neuroblastoma cells. |

Research Findings

- Inhibition of Aurora A and MYCN : Studies have shown that CD532 effectively reduces MYCN levels while maintaining low levels of Aurora A protein, suggesting a unique mechanism distinct from other inhibitors like MLN8237 and VX-680, which either stabilize Aurora A or show minimal effects on MYCN .

- Cell Line Studies : In various neuroblastoma cell lines, CD532 treatment resulted in significant reductions in both MYCN expression and phosphorylation of Histone H3, a substrate for Aurora kinases, indicating effective cell cycle regulation .

- Crystallographic Insights : Structural studies reveal that the urea moiety of CD532 stabilizes its binding to Aurora A, facilitating the conformational shift that inhibits kinase activity and disrupts MYCN interaction .

Case Studies

- In a study involving MYCN-amplified neuroblastoma cells, treatment with CD532 led to a significant reduction in S-phase entry after just 4 to 6 hours of exposure, highlighting its rapid action against proliferating cancer cells .

- Another investigation demonstrated that CD532's ability to downregulate MYCN was less effective against non-phosphorylatable mutants, indicating that its action relies on specific phosphorylation pathways .

Q & A

Q. What are the primary mechanisms of action of CD532 (hydrochloride) in cancer models?

CD532 inhibits Aurora A kinase (IC₅₀ = 45 nM) through dual mechanisms: (1) direct ATP-competitive inhibition of Aurora A catalytic activity and (2) destabilization of the Aurora A-MYCN protein complex, leading to proteasomal degradation of MYCN. Structural studies reveal that CD532 binds to Aurora A’s active site, inducing a conformational shift that disrupts its interaction with MYCN .

Methodological Insight : Validate target engagement using:

Q. How should researchers design in vitro assays to evaluate CD532’s efficacy?

Key Parameters :

- Cell lines : Use MYCN-amplified models (e.g., SK-N-BE(2), Kelly neuroblastoma cells). EC₅₀ values range from 146.7 nM (Kelly) to 223.2 nM (SK-N-BE(2)) after 72-hour exposure .

- Dose-response curves : Include concentrations from 1 nM to 10 μM to capture dual effects (kinase inhibition at lower doses; MYCN degradation at higher doses) .

- Proliferation assays : Combine with flow cytometry to monitor S-phase arrest (e.g., 1 μM CD532 blocks S-phase entry in SK-N-BE(2) cells within 6 hours) .

Q. What are optimal storage and handling protocols for CD532 (hydrochloride)?

- Powder : Store at -20°C (stable for 3 years).

- Stock solutions : Prepare in DMSO (e.g., 10 mM), aliquot, and store at -80°C (stable for 1 year). Avoid freeze-thaw cycles.

- In vivo formulations : Use 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH₂O for solubility (2 mg/mL working concentration) .

Advanced Research Questions

Q. How can contradictory data on CD532’s efficacy in non-MYCN models be resolved?

Case Study : Some studies report limited activity in MYCN-negative cancers. Potential resolutions:

- Mechanistic divergence : Aurora A inhibition alone may not suffice in MYCN-independent tumors. Combine CD532 with PLK1 inhibitors (e.g., AAPK-25) to amplify mitotic arrest .

- Biomarker stratification : Pre-screen tumors for Aurora A overexpression or MYC-family transcript levels using RNA-seq .

- Dosing optimization : In MYCN-low models, escalate doses (e.g., >5 μM) to exploit off-target kinase inhibition (e.g., Aurora B/C) .

Q. What experimental strategies mitigate CD532’s short plasma half-life (hours) in vivo?

- Dosing schedules : Administer 20 mg/kg daily or 60 mg/kg twice weekly to maintain AUC₀–24 >27 μM·h .

- Nanoparticle encapsulation : Use PEGylated liposomes to prolong circulation (experimental protocols in Gustafson et al., 2014) .

- Combination therapy : Pair with MYC-stabilizing agents (e.g., BET inhibitors) to extend therapeutic windows .

Q. How does CD532’s allosteric mechanism impact resistance development?

Unlike ATP-competitive inhibitors, CD532’s conformational disruption of Aurora A reduces susceptibility to kinase-domain mutations. However, resistance may arise via:

- Compensatory MYCN stabilization : Monitor for upregulated USP7 deubiquitinase activity using ubiquitination assays .

- Aurora A overexpression : Quantify AURKA copy number via qPCR in relapsed tumors .

Validation Protocol : Generate CD532-resistant cell lines via chronic exposure (e.g., stepwise dose escalation over 6 months) and perform RNA-seq/CRISPR screens to identify resistance drivers .

Data Interpretation & Optimization

Q. How should researchers address variability in MYCN degradation across cell lines?

- Time-course experiments : MYCN loss occurs within 6–24 hours in sensitive lines (e.g., SK-N-BE(2)) but may require >48 hours in others .

- Proteasome inhibition : Co-treat with MG-132 (10 μM) to confirm degradation is proteasome-dependent .

- Cell cycle synchronization : Use nocodazole (100 ng/mL, 16 hours) to enrich mitotic cells, where Aurora A-MYCN interaction is maximal .

Q. What computational tools support CD532’s mechanism-of-action studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.